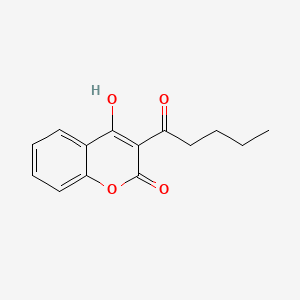

4-Hydroxy-3-pentanoyl-2H-chromen-2-one

Description

Contextualization of the 4-Hydroxy-2H-chromen-2-one (4-Hydroxycoumarin) Scaffold in Medicinal and Synthetic Chemistry Research

The 4-Hydroxy-2H-chromen-2-one, commonly known as 4-hydroxycoumarin (B602359), is a foundational scaffold in medicinal and synthetic chemistry. rsc.orgrsc.org This structural motif is present in numerous natural products and synthetic molecules that exhibit a wide array of biological activities. nih.govsamipubco.com Due to their diverse pharmacological profiles, 4-hydroxycoumarin derivatives are often described as "privileged drug skeletons." rsc.org

The significance of the 4-hydroxycoumarin scaffold is underscored by its presence in well-known pharmaceuticals, such as the anticoagulant warfarin. rsc.org Research has demonstrated that compounds built upon this framework can possess anticoagulant, anti-inflammatory, antibacterial, anti-HIV, antioxidant, and anticancer properties. samipubco.comsciepub.comijpbs.comresearchgate.net This broad spectrum of activity has cemented the 4-hydroxycoumarin core as a valuable template for the design and development of new therapeutic agents. rsc.orgnih.gov In synthetic chemistry, 4-hydroxycoumarin is a versatile starting material due to the reactivity of its hydroxyl group and the C3 position, allowing for the construction of more complex molecular architectures. sciepub.comresearchgate.net

Significance of 3-Acyl-4-hydroxy-2H-chromen-2-one Derivatives in Chemical and Biological Investigations

The introduction of an acyl group at the C3 position of the 4-hydroxycoumarin ring system gives rise to the 3-acyl-4-hydroxy-2H-chromen-2-one class of derivatives. This structural modification significantly influences the molecule's chemical properties and biological potential. sciepub.com The synthesis of these derivatives is often achieved through the acylation of 4-hydroxycoumarin using various methods. One common approach involves reacting 4-hydroxycoumarin with an appropriate carboxylic acid or acid anhydride (B1165640) in the presence of a catalyst like phosphorus oxychloride. sciepub.comnih.gov Another method is the Fries rearrangement of O-acylated coumarins. sciepub.com

These derivatives have been the focus of numerous studies exploring their biological activities. For instance, various 3-acyl-4-hydroxycoumarins have been synthesized and evaluated for antioxidant, antimicrobial, and enzyme-inhibiting properties. nih.govsciepub.comresearchgate.net The acyl chain's length and structure can modulate these activities. researchgate.net For example, Schiff bases and hydrazones derived from 3-acetyl-4-hydroxycoumarin have been investigated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. ijpbs.com The presence of the tricarbonylmethane group in an enolic tautomeric form, combined with a lipophilic side chain, has been associated with antibacterial activity. researchgate.net

Scope and Research Focus on 4-Hydroxy-3-pentanoyl-2H-chromen-2-one and Structurally Related Analogs

The specific compound, this compound, is a member of the 3-acyl-4-hydroxycoumarin family. ontosight.ai Its chemical structure consists of the 2H-chromen-2-one core substituted with a hydroxyl group at position 4 and a pentanoyl group at position 3. ontosight.ai Research into this molecule and its close structural analogs, such as those with acetyl, propionyl, and butanoyl side chains, aims to understand the relationship between the acyl chain length and the compound's properties. nih.gov

The synthesis of these analogs, including 3-propionyl and 3-butanoyl derivatives, can be accomplished by reacting 4-hydroxycoumarin with the corresponding acid or acid anhydride and a catalyst. nih.gov Investigations into these compounds often involve their characterization using analytical techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm their molecular structures. sciepub.comnih.gov While extensive biological data on this compound itself is not widely detailed in the reviewed literature, studies on closely related compounds provide a framework for its potential areas of interest. For example, research on other 3-acyl derivatives suggests potential applications in areas like antimicrobial or antioxidant research. nih.govresearchgate.net

The table below summarizes key information for this compound and some of its shorter-chain analogs.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Acyl Group | General Synthetic Precursors |

|---|---|---|---|---|

| 3-Acetyl-4-hydroxy-2H-chromen-2-one | C11H8O4 | 204.18 | Acetyl | 4-Hydroxycoumarin, Acetic Acid/Acetyl Chloride ijpbs.comnih.gov |

| 4-Hydroxy-3-propionyl-2H-chromen-2-one | C12H10O4 | 218.21 | Propionyl | 4-Hydroxycoumarin, Propionic Acid nih.gov |

| 3-Butanoyl-4-hydroxy-2H-chromen-2-one | C13H12O4 | 232.23 | Butanoyl | 4-Hydroxycoumarin, Butanoic Acid nih.gov |

| This compound | C14H14O4 | 246.26 | Pentanoyl | 4-Hydroxycoumarin, Pentanoic Acid ontosight.ainih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

36953-87-4 |

|---|---|

Molecular Formula |

C14H14O4 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

4-hydroxy-3-pentanoylchromen-2-one |

InChI |

InChI=1S/C14H14O4/c1-2-3-7-10(15)12-13(16)9-6-4-5-8-11(9)18-14(12)17/h4-6,8,16H,2-3,7H2,1H3 |

InChI Key |

UOUQUFVBCJNHNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=C(C2=CC=CC=C2OC1=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Hydroxy 3 Pentanoyl 2h Chromen 2 One

Exploration of Reactive Sites on the Chromen-2-one Nucleus

The 4-Hydroxy-3-pentanoyl-2H-chromen-2-one molecule presents several sites susceptible to chemical attack, rendering it a valuable synthon in organic synthesis. The reactivity profile is primarily centered around the heterocyclic portion of the molecule. arabjchem.org

The C4-Hydroxyl Group: The acidic proton of the enolic hydroxyl group at the C-4 position can be readily removed by a base, generating a highly nucleophilic enolate. This nucleophilicity is crucial for many of the compound's reactions. The hydroxyl group itself can also undergo reactions such as acetylation to form an enol ester. arabjchem.orgresearchgate.net

The C3-Position: Due to the electronic influence of the adjacent hydroxyl and carbonyl groups, the C-3 position is activated. In its enolate form, the C-3 carbon acts as a potent nucleophile, which is the basis for the initial C-acylation of 4-hydroxycoumarin (B602359) to produce the title compound. researchgate.net This position is a key anchor point for building fused ring systems. arabjchem.org

The Lactone Ring: The ester linkage within the pyrone ring can be cleaved under specific conditions. For example, reduction with powerful reducing agents like lithium aluminum hydride can open the lactone to afford a diol. dicp.ac.cn

The Benzene (B151609) Ring: While the heterocyclic portion is more reactive, the fused benzene ring can undergo electrophilic substitution reactions, although this typically requires harsher conditions and is less commonly exploited for derivatization compared to the reactive sites on the pyrone ring.

The topography of 3-acyl-4-hydroxycoumarins, such as the pentanoyl derivative, endows them with both electrophilic and nucleophilic characteristics, making them excellent precursors for a variety of chemical transformations. arabjchem.org

Reactions Involving the Pentanoyl Side Chain at the C-3 Position

The pentanoyl group at the C-3 position introduces a secondary site of reactivity, significantly expanding the synthetic utility of the molecule. The carbonyl group and the adjacent α-methylene protons of the side chain are the primary locations for chemical modification. The reactions of the closely related 3-acetyl-4-hydroxycoumarin provide a well-studied model for the reactivity of the pentanoyl side chain. arabjchem.orgdoaj.org

Condensation Reactions: The active methylene (B1212753) protons (adjacent to the pentanoyl carbonyl) can participate in Knoevenagel or Claisen-Schmidt type condensations with aldehydes and ketones. For instance, reaction with various aryl aldehydes in the presence of a base like piperidine (B6355638) yields coumarinic chalcone (B49325) analogs. mdpi.comnih.gov

Formation of Imines and Enaminones: The carbonyl group of the pentanoyl chain readily reacts with primary amines to form the corresponding imines (Schiff bases) or enaminones. arabjchem.orgnih.gov This reaction is a common strategy for introducing nitrogen-containing functionalities.

Synthesis of Heterocycles: The pentanoyl side chain is a key element for building new heterocyclic rings. Reaction with binucleophiles like hydroxylamine (B1172632) or hydrazine (B178648) derivatives leads to the formation of five-membered rings. For example, condensation with hydrazine hydrate (B1144303) can yield pyrazole (B372694) derivatives fused or attached to the coumarin (B35378) core. mdpi.comniscpr.res.in

These reactions highlight the pentanoyl side chain's role as a versatile handle for elaborating the core coumarin structure into more complex and potentially bioactive molecules.

Derivatization Strategies for the Generation of Novel Analogs

The reactive sites on both the chromen-2-one nucleus and the pentanoyl side chain enable numerous derivatization strategies aimed at generating novel analogs with diverse structural features. These strategies often involve condensation reactions to append new functionalities or annulation reactions to construct fused polycyclic systems.

Condensation reactions are a cornerstone for modifying this compound and related 3-acyl-4-hydroxycoumarins. These reactions typically involve the carbonyl group or the active methylene of the side chain.

One-pot, multi-component reactions (MCRs) are particularly efficient. For example, 4-hydroxycoumarin can react with aldehydes and active methylene compounds like dimedone in the presence of a catalyst to form complex structures like tetrahydroxanthones. researchgate.net Similarly, the pentanoyl derivative can be modified through targeted condensations. The reaction of 3-acetyl-4-hydroxycoumarin with various amines to form imino derivatives is a well-established method that proceeds in high yields, often accelerated by microwave irradiation. nih.govresearchgate.net Another key transformation is the base-catalyzed condensation with aromatic aldehydes to produce coumarin-chalcone hybrids, which serve as intermediates for further cyclization reactions. mdpi.com

| Reactant A | Reactant B | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 3-Acetyl-4-hydroxycoumarin | Aromatic Aldehydes | Coumarinic Chalcones | Piperidine, Chloroform, Reflux | mdpi.com |

| 3-Acetyl-4-hydroxycoumarin | Primary Amines (e.g., p-toluidine) | Imino Derivatives | Microwave Irradiation | nih.govresearchgate.net |

| 4-Hydroxycoumarin | Benzaldehyde, Dimedone (Three-component) | Tetrahydrochromeno[4,3-b]chromene-diones | L-proline catalyst | researchgate.net |

| 3-Formyl-4-hydroxycoumarin | 3-Methyl-1-phenyl-5-pyrazolone | Methylidine-bis-pyrazoles | Ethanol, Reflux | niscpr.res.in |

Ring annulation, or the fusion of a new ring onto the existing coumarin scaffold, is a powerful strategy for creating structurally novel and complex heterocyclic systems. The 4-hydroxycoumarin core is an excellent platform for such transformations.

Pyranocoumarins: Fused pyran rings are commonly constructed. An acid-catalyzed regiodivergent [3+3] annulation of 4-hydroxycoumarins with isoprene (B109036) can yield pyranocoumarins or pyranochromones depending on whether a Brønsted or Lewis acid is used. dicp.ac.cnresearchgate.net Another route involves the reaction of 4-hydroxycoumarin with α,β-unsaturated ketones or a domino Knoevenagel-hetero Diels-Alder reaction. researchgate.netnih.gov

Furocoumarins: A furan (B31954) ring can be fused to the coumarin core via a formal [3+2] annulation. An iodine-mediated radical reaction between 4-hydroxycoumarins and oxime esters provides a metal-free pathway to furocoumarin derivatives. nih.gov

Pyrrolocoumarins and Chromenoquinolines: Nitrogen-containing rings can also be annulated. Chromeno[4,3-b]quinolines, for instance, can be synthesized from 4-aminocoumarin (B1268506) precursors through multi-component reactions or from 4-arylaminocoumarins via electro-oxidative cyclization. mdpi.commdpi.comresearchgate.net Similarly, chromeno[4,3-b]pyrrol-4(1H)-ones are accessible through a multi-component reaction followed by an intramolecular cyclization strategy. nih.gov

| Starting Material | Reagent(s) | Fused Ring System | Methodology | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin | Isoprene | Pyranocoumarin | Acid-catalyzed [3+3] annulation | dicp.ac.cn |

| 4-Hydroxycoumarin | Oxime Esters | Furocoumarin | Iodine-mediated [3+2] annulation | nih.gov |

| 4-Aminocoumarin | Aryl Glyoxal, 1,3-Dicarbonyl Compound | Chromeno[4,3-b]pyrrol-4(H)-one | Multi-component reaction | mdpi.com |

| 4-Arylaminocoumarin | N/A (Electrolysis) | Chromeno[4,3-b]quinoline-6-one | Electro-oxidative cyclization | mdpi.com |

Mechanistic Investigations of Key Transformation Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes in the synthesis of coumarin derivatives. Several key transformations have been investigated mechanistically.

For the synthesis of furocoumarins via iodine-mediated annulation, a radical-based mechanism has been proposed. The process is believed to be initiated by the formation of an iodine radical, which facilitates the generation of an α-iodoimine intermediate from the oxime ester. This key intermediate then undergoes a ring-closing step with the 4-hydroxycoumarin to establish the furan ring. nih.gov

The acid-catalyzed regiodivergent annulation of 4-hydroxycoumarin with isoprene to form pyranocoumarins is another well-studied reaction. The proposed mechanism involves the protonation of isoprene by a strong Brønsted acid, followed by electrophilic attack on the coumarin ring and subsequent cyclization to form the pyran ring. The choice of acid catalyst (Brønsted vs. Lewis) is critical in directing the regioselectivity of the annulation. dicp.ac.cn

In the synthesis of chromeno[4,3-b]quinolines via a Hantzsch-type multi-component reaction, the proposed pathway begins with a Knoevenagel condensation between 4-hydroxycoumarin and an aldehyde. The resulting intermediate then reacts with an amine source (like ammonia) to form an imine, which subsequently undergoes a Michael addition with a second molecule of 4-hydroxycoumarin. Tautomerization to an enamine followed by intramolecular cyclization and dehydration yields the final fused quinoline (B57606) product. mdpi.com

The formation of chromeno[4,3-b]pyrrol-4(1H)-ones from a multi-component reaction of a 3-formylcoumarin, an aniline, and an isocyanide is thought to proceed via the formation of an α-amino amidine intermediate. This intermediate, however, is not a good Michael acceptor for the desired 5-endo-trig cyclization. The reaction likely proceeds through a different pathway involving cyclization followed by a 1,3-H shift and auto-oxidation, driven by the formation of the aromatic pyrrole (B145914) ring. nih.gov

Advanced Spectroscopic and Crystallographic Investigations of 4 Hydroxy 3 Pentanoyl 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity and environment of each proton and carbon atom can be established.

Proton NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. For 4-Hydroxy-3-pentanoyl-2H-chromen-2-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the coumarin (B35378) core, the enolic hydroxyl proton, and the aliphatic protons of the pentanoyl side chain.

The four aromatic protons on the benzopyran ring would typically appear in the downfield region (approximately 7.0-8.0 ppm) as a series of multiplets, with their specific chemical shifts and coupling constants determined by their position and relationship to one another. The enolic hydroxyl proton at the 4-position is expected to appear as a broad singlet at a very downfield chemical shift, often greater than 10 ppm, due to strong intramolecular hydrogen bonding with the adjacent pentanoyl carbonyl group.

The protons of the pentanoyl group would reside in the upfield region. The methylene (B1212753) group adjacent to the carbonyl (α-CH₂) would be the most deshielded of the aliphatic protons, likely appearing as a triplet. The subsequent methylene groups (β-CH₂ and γ-CH₂) would appear as multiplets, while the terminal methyl group (CH₃) would be the most shielded, appearing as a characteristic triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Specific chemical shift (δ) and coupling constant (J) values are predictive and require experimental verification.

| Proton Assignment | Predicted Multiplicity | Expected Chemical Shift (δ, ppm) |

| Aromatic H (4H) | Multiplet (m) | 7.0 - 8.0 |

| Enolic OH (1H) | Broad Singlet (br s) | >10 |

| -CO-CH₂- (α) | Triplet (t) | 2.8 - 3.2 |

| -CH₂-CH₂-CO- (β) | Sextet (sxt) | 1.6 - 1.9 |

| -CH₃-CH₂- (γ) | Sextet (sxt) | 1.3 - 1.6 |

| -CH₃ (terminal) | Triplet (t) | 0.8 - 1.1 |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. This compound possesses 14 unique carbon atoms, and its ¹³C NMR spectrum is expected to display 14 distinct signals. These signals can be categorized into four main regions: carbonyl, aromatic/enolic, and aliphatic.

The two carbonyl carbons—one from the lactone ring and one from the pentanoyl ketone—are expected to be the most deshielded, appearing significantly downfield (typically 160-200 ppm). The signals for the nine carbons of the aromatic and enolic systems of the coumarin core would appear in the intermediate region (approximately 100-160 ppm). The four aliphatic carbons of the pentanoyl side chain would be the most shielded, appearing in the upfield region of the spectrum (<50 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Note: Specific chemical shift (δ) values require experimental verification.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone and Lactone) | 160 - 200 |

| C-O / C=C (Aromatic/Enolic) | 100 - 160 |

| -CH₂- (Aliphatic chain) | 20 - 45 |

| -CH₃ (Aliphatic chain) | 10 - 20 |

Infrared (IR) Spectroscopy for Functional Group Characterization and Hydrogen Bonding Detection

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A very prominent, broad absorption band would be expected in the 3400-2500 cm⁻¹ region, characteristic of an O-H stretch involved in strong intramolecular hydrogen bonding. The carbonyl region should display strong absorptions between 1750 and 1650 cm⁻¹. Typically, the lactone C=O stretch appears at a higher frequency (around 1720-1740 cm⁻¹) than the ketone C=O stretch, which would be shifted to a lower frequency (around 1650-1680 cm⁻¹) due to conjugation and hydrogen bonding. Vibrations corresponding to C=C stretching in the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretch (H-bonded) | 3400 - 2500 (Broad) |

| Carbonyl (C=O) | Lactone Stretch | 1740 - 1720 |

| Carbonyl (C=O) | Ketone Stretch | 1680 - 1650 |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 |

| C-O | Stretch | 1300 - 1100 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound, which allows for the confident determination of its elemental formula. Based on its structure (C₁₄H₁₄O₄), the calculated monoisotopic mass of this compound is 246.0892 Da. scbt.com

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule, yielding a unique pattern of fragment ions that offers further structural confirmation. For this compound, characteristic fragmentation would likely involve the cleavage of the pentanoyl side chain. A prominent fragmentation pathway would be the alpha-cleavage next to the ketone, resulting in the loss of a propyl radical (•C₃H₇) or a butyl radical (•C₄H₉), or the generation of an acylium ion. Fragmentation of the coumarin ring itself is also possible.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

| [M]⁺• | C₁₄H₁₄O₄ | 246.0892 | Molecular Ion |

| [M-C₃H₇]⁺ | C₁₁H₇O₄ | 203.0344 | Loss of propyl radical |

| [M-C₄H₉]⁺ | C₁₀H₅O₄ | 189.0188 | Loss of butyl radical |

| [C₅H₉O]⁺ | C₅H₉O | 85.0653 | Pentanoyl acylium ion |

Single Crystal X-ray Diffraction Studies for Three-Dimensional Structure and Intermolecular Interactions

A key aspect of a crystallographic study is the analysis of molecular conformation, which is defined by the torsional angles around rotatable single bonds. For this compound, the most significant conformational feature would be the orientation of the pentanoyl group relative to the coumarin ring.

It is strongly anticipated that a powerful intramolecular hydrogen bond exists between the hydroxyl proton at C4 and the carbonyl oxygen of the pentanoyl group. This interaction would create a stable, planar, six-membered pseudo-ring. This hydrogen bond would severely restrict the rotation around the bond connecting the side chain to the coumarin ring, resulting in a specific, co-planar arrangement of this part of the molecule. The conformation of the rest of the aliphatic chain would be determined by the torsional angles of its C-C single bonds, which would likely adopt a staggered, low-energy conformation. Obtaining experimental values for these torsional angles is contingent upon a successful single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Studies of 4 Hydroxy 3 Pentanoyl 2h Chromen 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-Hydroxy-3-pentanoyl-2H-chromen-2-one to elucidate their fundamental electronic properties and predict their reactivity.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can determine the optimized molecular geometry in the gas phase. scifiniti.com These calculations reveal that the core chromen-2-one ring system is largely planar. ekb.eg Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov A smaller gap generally implies higher reactivity. For coumarin (B35378) derivatives, the HOMO and LUMO are typically located on the pyran ring system, indicating this region's importance in electronic transitions and charge transfer. scifiniti.com

Further analyses, such as Natural Bond Orbital (NBO) analysis, can be performed to understand intramolecular charge transfer and delocalization of electron density. ekb.eg Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. ekb.eg Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior.

Table 1: Key Electronic Properties from DFT Calculations

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates the molecule's propensity to donate electrons in a reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates the molecule's propensity to accept electrons. nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Predicts chemical reactivity, stability, and the energy of electronic transitions. nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies regions prone to electrophilic and nucleophilic attack. ekb.eg |

Molecular Modeling and Docking Simulations for Ligand-Receptor/Enzyme Interactions (Theoretical Framework)

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. unar.ac.id This approach is fundamental in structure-based drug design for identifying potential therapeutic agents. nih.gov

The process begins with obtaining the three-dimensional structures of both the ligand and the target receptor, often from crystallographic data in the Protein Data Bank (PDB). researchgate.net The ligand's structure is optimized for energy, and charges are assigned to its atoms. The receptor is prepared by adding hydrogen atoms, removing water molecules, and defining the binding site or "active site," which is the region where the ligand is expected to interact. researchgate.net Docking algorithms then explore various possible orientations and conformations of the ligand within the active site, calculating a "docking score" for each pose. This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction. unar.ac.id

The primary output of a docking simulation is the prediction of the most stable binding mode of the ligand within the receptor's active site. nih.gov This includes the specific orientation and conformation of the ligand and the non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For a molecule like this compound, the hydroxyl group and the carbonyl oxygens of the ketone and lactone moieties are potential hydrogen bond donors and acceptors, respectively. The aromatic ring system can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site. By analyzing the predicted binding pose, researchers can identify key amino acid residues that are critical for binding. nih.gov This information is invaluable for understanding the mechanism of action and for designing derivatives with improved potency and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Stability

While molecular docking provides a static snapshot of a potential binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of both the ligand and the receptor. nih.gov

Starting from a docked ligand-receptor complex, an MD simulation can be run to assess the stability of the predicted binding pose. mdpi.com The simulation tracks the trajectory of each atom over a set period, typically nanoseconds to microseconds, providing insights into how the ligand settles into the binding pocket and how the protein structure adapts. A stable interaction is often characterized by the ligand remaining within the active site with minimal fluctuations in its position, as measured by the root-mean-square deviation (RMSD). biorxiv.org

MD simulations are also crucial for exploring the complete conformational space of the ligand itself. nih.govbiorxiv.org Molecules are not rigid but exist as an ensemble of different conformations. nih.gov Enhanced sampling techniques in MD, such as Replica Exchange Molecular Dynamics (REMD), can overcome energy barriers to explore a wider range of possible shapes the molecule can adopt. biorxiv.org Understanding the preferred conformations of this compound is essential, as the biologically active conformation may not be its lowest energy state in isolation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Molecular Descriptors for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org The fundamental principle is that the structural properties of a molecule determine its activity.

To build a QSAR model, a dataset of compounds with known activities (e.g., IC50 values) is required. For each compound, a set of numerical values known as "molecular descriptors" is calculated. nih.gov These descriptors quantify various aspects of the molecule's structure and physicochemical properties. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, molecular refractivity. nih.gov

3D Descriptors: Steric parameters, surface area, volume. nih.gov

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges derived from methods like DFT. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that correlates a selection of these descriptors with the observed biological activity. researchgate.net The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds based solely on their chemical structure. nih.gov This allows for the virtual screening of large chemical libraries and the rational design of more potent analogues of lead compounds like this compound. nih.gov

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size and mass of the molecule. |

| Topological | Kappa Shape Indices (κ) | Molecular shape and branching. researchgate.net |

| Geometrical | Molecular Surface Area | 3D size and shape of the molecule. |

| Electrostatic | Dipole Moment | Polarity and charge distribution. |

| Quantum Chemical | LUMO Energy | Electron-accepting capability. researchgate.net |

Mechanistic Studies of 4 Hydroxy 3 Pentanoyl 2h Chromen 2 One in Biological Systems in Vitro Research

Identification and Characterization of Putative Biological Targets (In Vitro)

While direct in vitro studies definitively identifying the biological targets of 4-Hydroxy-3-pentanoyl-2H-chromen-2-one are limited, research on structurally related 4-hydroxycoumarin (B602359) derivatives provides significant clues to its putative molecular interactions. The core 4-hydroxycoumarin scaffold is known to interact with several key enzymes.

One of the most well-documented targets for this class of compounds is the enzyme Vitamin K 2,3-epoxide reductase (VKOR). mdpi.comnih.gov This enzyme is crucial for the vitamin K cycle, and its inhibition by 4-hydroxycoumarins leads to anticoagulant effects. nih.gov The interaction is a key example of how this scaffold can fit into the active site of an enzyme, suggesting that other enzymes with similar binding pockets could also be potential targets.

More recent in silico and in vitro research has expanded the list of putative targets. For instance, studies on 3-formyl-4-hydroxycoumarin-derived enamines have identified Cyclin-Dependent Kinase 8 (CDK-8) as a potential target. nih.gov Molecular docking simulations, supported by experimental anti-tumor assays, revealed good binding affinities of these coumarin (B35378) derivatives with CDK-8, an enzyme involved in cell cycle regulation. nih.gov Another study focusing on palladium(II) complexes of new 4-hydroxycoumarin derivatives suggested interaction with receptor tyrosine kinases, based on molecular docking simulations that correlated with observed in vitro cytotoxicity against pancreatic carcinoma cells. nih.gov These findings suggest that this compound may interact with kinases and other enzymes critical to cell signaling and proliferation.

Enzyme Inhibition Studies (Mechanistic Pathways)

The 4-hydroxycoumarin nucleus is a scaffold for a variety of enzyme inhibitors. Mechanistic studies on derivatives of this compound have elucidated specific pathways of enzyme inhibition, particularly concerning Myosin ATPase and Steroid Sulfatase.

A derivative of 4-hydroxycoumarin, 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC), has been identified as an inhibitor of skeletal muscle myosin II ATPase. nih.gov Mechanistic studies suggest that BHC and its analogs act as noncompetitive inhibitors with respect to ATP. nih.govnih.gov

Competition and molecular docking studies indicate that BHC likely binds to the same allosteric site on the myosin motor domain as another well-known myosin inhibitor, blebbistatin. nih.gov This site is a hydrophobic pocket located at the apex of the 50-kDa cleft in the myosin motor domain. Binding of the inhibitor to this site is thought to stabilize the myosin-ADP-Pi intermediate state, thereby slowing down the rate-limiting step of phosphate (B84403) release. This prevents the completion of the myosin power stroke and subsequent ATP hydrolysis, leading to muscle relaxation. nih.gov The scaffold of BHC, derived from 3-acyl-4-hydroxycoumarin, is considered promising for developing therapeutics that require the promotion of muscle relaxation. nih.govnih.gov

Coumarin derivatives bearing a sulfamate (B1201201) group (O-SO₂NH₂) have been extensively studied as potent inhibitors of Steroid Sulfatase (STS). nih.govnih.govnih.gov STS is a key enzyme in the biosynthesis of active steroid hormones by converting inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms. nih.gov

The mechanism of inhibition by coumarin sulfamates is active site-directed and irreversible. nih.govnih.gov The aryl sulfamate moiety acts as a pharmacophore that mimics the endogenous steroid sulfate substrate. nih.govoup.com Upon entering the active site of STS, the sulfamate group is hydrolyzed by the catalytic formylglycine residue. This process is believed to result in a sulfamoyl group that covalently binds to and inactivates the enzyme, leading to irreversible inhibition. nih.gov Kinetic studies of potent tricyclic and tetracyclic coumarin-based sulfamates have confirmed their time- and concentration-dependent irreversible inhibition, with some derivatives showing extremely high potency (Kᵢ values in the nanomolar range). nih.govresearchgate.net Docking studies have shown the sulfamate group positioned close to the catalytic residue within the active site, while other parts of the coumarin structure interact with hydrophobic sidechains, enhancing binding affinity. nih.gov

Antioxidant Mechanisms (In Vitro Radical Scavenging and Reducing Power)

Derivatives of 4-hydroxy-2H-chromen-2-one are recognized for their antioxidant properties, which are primarily attributed to their ability to act as radical scavengers and reducing agents. nih.govnih.govresearchgate.net In vitro assays have been crucial in elucidating the mechanisms behind this activity.

The primary antioxidant mechanism is believed to be hydrogen atom transfer (HAT) from the phenolic 4-hydroxyl group. nih.gov This process neutralizes free radicals, thereby terminating radical chain reactions. The stability of the resulting coumarinyl radical is a key determinant of the antioxidant efficacy. The bond dissociation enthalpy (BDE) of the 4-OH group is a critical parameter used in computational studies to predict antioxidant potential; a lower BDE indicates easier hydrogen donation and higher activity. nih.govresearchgate.net

In vitro studies commonly employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays to quantify this activity. researchgate.netnih.govscholaris.ca Many 4-hydroxycoumarin derivatives have demonstrated significant, concentration-dependent scavenging of these stable free radicals. nih.govnih.gov Furthermore, some derivatives exhibit metal chelating activity, which contributes to their antioxidant profile by sequestering transition metal ions like Fe²⁺ that can catalyze the formation of reactive oxygen species. nih.govresearchgate.net The ability to reduce oxidized species is often measured via ferric reducing antioxidant power (FRAP) assays. researchgate.net

| Assay Type | Observed Mechanism/Activity for 4-Hydroxycoumarin Derivatives | Key Structural Feature |

|---|---|---|

| DPPH Radical Scavenging | Hydrogen atom donation to neutralize the DPPH radical. nih.govnih.gov | 4-hydroxyl group. nih.gov |

| ABTS Radical Scavenging | Electron and hydrogen donation to neutralize the ABTS radical cation. researchgate.netscholaris.ca | 4-hydroxyl group and overall electron density of the ring system. researchgate.net |

| Metal Chelating Activity | Sequestration of pro-oxidant metal ions (e.g., Fe²⁺). nih.gov | Substituents at the C-3 position. nih.gov |

| Reducing Power (e.g., FRAP) | Reduction of Fe³⁺ to Fe²⁺. researchgate.net | Electron-donating substituents on the coumarin ring. researchgate.net |

Antimicrobial Action Mechanisms (In Vitro Investigations against Microbial Strains)

4-Hydroxycoumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.govscielo.brnih.gov While the precise mechanisms of action are still under investigation and can vary depending on the specific derivative and microbial strain, several putative pathways have been proposed based on in vitro and in silico studies.

One proposed mechanism is the inhibition of essential microbial enzymes. Molecular docking studies on novel 4-hydroxycoumarin derivatives have suggested that bacterial DNA gyrase, specifically the 24-kDa B fragment from E. coli, could be a potential target. researchgate.net Inhibition of this enzyme would interfere with DNA replication and repair, leading to bacterial cell death.

Another potential mechanism involves the disruption of microbial cell integrity or metabolism. The lipophilicity of certain derivatives allows them to penetrate microbial cell membranes. Quantitative Structure-Activity Relationship (QSAR) studies have highlighted the importance of specific electronic and steric parameters for antimicrobial activity, suggesting that interactions with cellular components are critical. researchgate.net For some derivatives, the mechanism may involve chelation of essential metal ions required for microbial enzyme function or the generation of oxidative stress within the microbial cell. The activity is often more pronounced against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis than against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, which may be due to differences in cell wall structure. nih.govnih.gov

| Microbial Strain Example | Observed In Vitro Activity | Putative Mechanism of Action |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | Growth inhibition. nih.govscielo.br | Enzyme inhibition (e.g., DNA gyrase), disruption of cellular processes. researchgate.net |

| Bacillus subtilis (Gram-positive) | Growth inhibition. nih.govnih.gov | Interference with cell wall synthesis or membrane function. |

| Escherichia coli (Gram-negative) | Variable, often lower growth inhibition compared to Gram-positives. nih.govnih.gov | Potential enzyme inhibition, though outer membrane presents a barrier. researchgate.net |

| Candida albicans (Fungus) | Growth inhibition. nih.gov | Disruption of fungal cell membrane or essential metabolic pathways. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (Mechanistic Insights)

Structure-Activity Relationship (SAR) studies are pivotal for understanding how the chemical structure of 4-hydroxycoumarin derivatives influences their biological mechanisms. By systematically modifying the core scaffold, researchers have gained insights into the key features required for various in vitro activities.

For Myosin ATPase Inhibition: In the case of BHC analogs, SAR studies have shown that modifications to the imine side chain at the C-3 position significantly impact potency and selectivity for different myosin isoforms (e.g., skeletal vs. cardiac). nih.govnih.gov The nature of the substituent on the imine nitrogen (the R group in 3-(N-R-ethanimidoyl)-4-hydroxy-2H-chromen-2-one) is critical. Aromatic side arms, for instance, have been shown to improve potency and selectivity for skeletal myosin over cardiac myosin compared to the original butyl group of BHC. nih.gov This suggests that the side chain interacts with a specific sub-pocket in the allosteric binding site, and that tuning its steric and electronic properties can optimize this interaction for different myosin isoforms.

For Antioxidant and Antimicrobial Activities: SAR studies on the antioxidant properties of 4-hydroxycoumarins confirm the central role of the 4-OH group in radical scavenging via hydrogen atom donation. nih.gov The introduction of additional electron-donating groups (like hydroxyl or methoxy) on the benzoyl part of the coumarin ring generally enhances antioxidant activity by stabilizing the resulting radical. scholaris.canih.gov For antimicrobial activity, QSAR studies indicate that a combination of electronic, steric, and lipophilic properties governs efficacy. researchgate.net The presence of specific functional groups, such as a thiazole (B1198619) ring at the C-3 position, has been correlated with increased activity, suggesting these moieties are important for interacting with the microbial target. researchgate.net

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of 4-hydroxycoumarin derivatives, including this compound, is significantly influenced by the nature and position of substituents on the coumarin scaffold. Structure-activity relationship (SAR) studies reveal that modifications to the benzene (B151609) ring or the acyl group at the C3 position can drastically alter the compound's potency and spectrum of activity, which includes anticoagulant, antimicrobial, anti-inflammatory, and anticancer effects. scispace.comnih.govsciepub.com

The acyl group at the 3-position is a critical determinant of biological function. The length and lipophilicity of this acyl chain can modulate the interaction with target enzymes or receptors. For instance, in the context of anticancer activity, the insertion of a long alkyl moiety at the C3 position has been shown to generally improve efficacy. tandfonline.com This enhancement is often attributed to increased lipophilicity, which can improve the compound's ability to penetrate cell membranes. tandfonline.com The pentanoyl group of this compound, a five-carbon chain, provides a balance of lipophilicity that is crucial for its interactions within biological systems.

The following table summarizes the general influence of substituent variations on the biological activities of 4-hydroxycoumarin derivatives, based on broader SAR studies.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Potential Rationale |

|---|---|---|---|

| C3-Acyl Chain | Increased alkyl chain length | Enhanced anticancer and antimicrobial activity tandfonline.com | Increases lipophilicity, improving cell membrane penetration tandfonline.com |

| Benzene Ring | Electron-withdrawing groups (e.g., -NO₂, Halogens) | Potentiated antifungal and anticoagulant activity nih.govmdpi.com | Alters electron density of the ring system, potentially enhancing binding affinity mdpi.com |

| Benzene Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | Variable; may increase or decrease activity depending on the target | Modifies electronic properties and steric interactions at the binding site |

| C4-Hydroxy Group | Acetylation or etherification | Often reduces or abolishes anticoagulant activity but can introduce other activities like antifungal effects mdpi.com | The free hydroxyl group is critical for anticoagulant action (e.g., Vitamin K epoxide reductase inhibition) |

Role of Molecular Planarity and Hydrophobic Interactions in Target Binding

The structural architecture of this compound is fundamental to its mechanism of action at the molecular level. The fused ring system of the 2H-chromen-2-one core imparts a high degree of molecular planarity. This flatness is a key feature that facilitates non-covalent interactions within the binding sites of biological targets, such as enzymes.

One of the primary consequences of this planarity is the ability to engage in π–π stacking interactions. researchgate.net The electron-rich aromatic system of the coumarin core can stack with the aromatic side chains of amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's active site. These stacking interactions contribute significantly to the stability of the ligand-target complex.

In addition to the planar core, the pentanoyl group at the C3 position plays a crucial role in defining the molecule's binding through hydrophobic interactions. nih.gov Hydrophobic interactions are a major driving force in drug-receptor binding, where nonpolar parts of a ligand are sequestered away from the aqueous environment into a complementary nonpolar pocket of the target protein. The five-carbon pentanoyl chain provides a significant hydrophobic character, allowing it to fit into and interact favorably with hydrophobic grooves or pockets at the binding site. The optimization of these hydrophobic interactions is a critical factor in determining the binding affinity and efficacy of the compound. nih.gov

The combination of the planar coumarin ring and the flexible, hydrophobic acyl chain allows for a multi-point attachment to the target protein. Weak intermolecular forces, including hydrogen bonds formed by the 4-hydroxy and carbonyl groups, alongside the hydrophobic and π–π stacking interactions, collectively stabilize the ligand in its energetically favored conformation at the active site. nih.gov This synergy between different types of molecular interactions is a hallmark of how 4-hydroxycoumarin derivatives recognize and bind to their specific biological targets. nih.gov

| Structural Feature | Type of Interaction | Role in Target Binding |

|---|---|---|

| Planar 2H-chromen-2-one Ring System | π–π Stacking | Interacts with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the binding site, contributing to binding stability. researchgate.net |

| C3-Pentanoyl Group | Hydrophobic Interactions | The nonpolar alkyl chain fits into hydrophobic pockets of the target protein, which is a key driver for binding affinity. nih.gov |

| C4-Hydroxy Group | Hydrogen Bonding | Can act as a hydrogen bond donor or acceptor, anchoring the molecule to specific residues in the active site. nih.gov |

| C2-Keto Group | Hydrogen Bonding | Acts as a hydrogen bond acceptor, contributing to the stability and orientation of the ligand-target complex. nih.gov |

Applications in Chemical Synthesis and Materials Science Research

Utilization of 4-Hydroxy-2H-chromen-2-one as a Building Block in Heterocyclic Synthesis

4-Hydroxy-2H-chromen-2-one and its derivatives are esteemed as foundational materials in the field of organic synthesis, particularly for the construction of heterocyclic compounds. nih.govsciepub.com These derivatives serve as versatile synthons for creating more complex molecular architectures. niscpr.res.in The reactivity of the 4-hydroxycoumarin (B602359) nucleus allows for its use in various synthetic transformations, leading to the formation of diverse heterocyclic systems. researchgate.net

One of the key applications of 4-hydroxycoumarin is in the synthesis of fused heterocyclic systems. For example, 3-formyl-4-hydroxycoumarin, a related derivative, is a useful synthon for preparing pyranocoumarins, pyranopyrazoles, and pyranoisoxazoles through reactions with active methylene (B1212753) compounds. niscpr.res.in Furthermore, the reaction of 4-hydroxycoumarin with acetaldehyde-malononitrile can produce key intermediates like 2-amino-3-cyano-4-methyl-4H,5H-pyrano[3,2-c] nih.govbenzopyran-5-one, which are then used to synthesize more complex heterocyclic structures such as nih.govbenzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidines. nih.gov

The C3-alkylation of 4-hydroxycoumarin is another important strategy for carbon-carbon bond formation, enabling the synthesis of various 3-substituted derivatives. arabjchem.org This versatility makes 4-hydroxycoumarin a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds and pharmaceuticals. The ability to easily modify the 4-hydroxycoumarin structure facilitates the creation of large libraries of derivatives for further study.

Table 1: Examples of Heterocyclic Systems Synthesized from 4-Hydroxycoumarin Derivatives

| Starting Material | Reagents | Resulting Heterocyclic System |

| 4-Hydroxycoumarin | Aromatic Aldehydes, Malononitrile | Pyrano[3,2-c]coumarins |

| 4-Hydroxycoumarin | Acetaldehyde-malononitrile | Pyrano[3,2-c] nih.govbenzopyran-5-one |

| 3-Formyl-4-hydroxycoumarin | Active Methylene Compounds | Pyranocoumarins, Pyranopyrazoles |

Integration into Fluorescent Probes and Dyes for Research Applications

The coumarin (B35378) framework, including derivatives of 4-hydroxycoumarin, is a cornerstone in the development of fluorescent probes and dyes. nih.govrsc.org These compounds are noted for their favorable photophysical properties, which can be fine-tuned by modifying the substituents on the coumarin ring. researchgate.net The fluorescence of coumarin derivatives is often sensitive to the local environment, making them excellent probes for studying polarity and microviscosity in heterogeneous systems. nih.gov

Coumarin-based fluorescent probes are widely used for the detection of metal ions, with specific derivatives designed to chelate with ions like Cu²⁺, Hg²⁺, and Zn²⁺, leading to a detectable change in fluorescence. nih.govrsc.org Modifications at the 3 and 7 positions of the coumarin nucleus are most common for creating these probes. researchgate.net For instance, new 4-hydroxycoumarin compounds have been synthesized that exhibit strong fluorescence in the blue-green spectrum, making them suitable for various optical applications. sapub.orgbohrium.comresearchgate.net

The synthesis of these fluorescent molecules often involves straightforward chemical transformations of the 4-hydroxycoumarin scaffold. For example, condensation reactions with various aldehydes can yield chalcone-based coumarin derivatives with intense fluorescence. isca.me These dyes have found applications as fluorescent brighteners and in the coloration of synthetic fibers. isca.menih.gov

Table 2: Applications of 4-Hydroxycoumarin-Based Fluorescent Probes

| Probe Application | Detected Analyte/Property | Principle of Detection |

| Metal Ion Detection | Cu²⁺, Hg²⁺, Zn²⁺ | Chelation-induced fluorescence change |

| Environmental Sensing | Polarity, pH | Environment-sensitive fluorescence emission |

| Biological Imaging | Intracellular imaging | High quantum yield and photostability |

Role in Multi-Component Reactions (MCRs) for Diverse Chemical Entity Generation

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. researchgate.net 4-Hydroxycoumarin is a valuable substrate in MCRs for generating a wide variety of complex and structurally diverse molecules. nih.govresearchgate.net The use of MCRs aligns with the principles of green chemistry due to their atom economy, operational simplicity, and the reduction of waste by avoiding the isolation of intermediate products. researchgate.netnih.gov

A prominent example of the use of 4-hydroxycoumarin in MCRs is the synthesis of pyrano[3,2-c]coumarins through a one-pot reaction with carbonyl compounds and active methylene compounds. researchgate.net Similarly, three-component reactions involving 4-hydroxycoumarin, aromatic aldehydes, and cyclic secondary amines have been used to produce 3-aminobenzyl derivatives of 4-hydroxycoumarin. researchgate.net These reactions can often be performed under environmentally friendly conditions, such as in water or under solvent-free conditions, sometimes facilitated by microwave irradiation to reduce reaction times. nih.gov

The versatility of 4-hydroxycoumarin in MCRs has led to the creation of extensive chemical libraries, which are valuable in drug discovery and materials science. researchgate.net For instance, a one-pot, three-component domino reaction of 4-hydroxycoumarin, phenylglyoxal, and 3-arylaminocyclopent-2-enone under catalyst-free and microwave irradiation conditions has been developed for the synthesis of 3-functionalized 4-hydroxycoumarin derivatives. nih.gov

Table 3: Examples of Multi-Component Reactions Involving 4-Hydroxycoumarin

| Reactants | Product Type | Reaction Conditions |

| 4-Hydroxycoumarin, Aromatic Aldehydes, Active Methylene Compounds | Pyrano[3,2-c]chromene-5-ones | One-pot |

| 4-Hydroxycoumarin, Aromatic Aldehydes, Cyclic Secondary Amines | 3-Aminobenzyl derivatives | Water, Nanocrystalline ZnO |

| 4-Hydroxycoumarin, Phenylglyoxal, 3-Arylaminocyclopent-2-enone | 3-Functionalized 4-hydroxycoumarins | Catalyst-free, Microwave irradiation |

Development of Coordination Complexes for Fundamental Chemical Studies

4-Hydroxycoumarin and its derivatives can act as versatile ligands in coordination chemistry, forming stable complexes with a variety of metal ions. nih.gov The presence of multiple potential coordination sites, such as the hydroxyl and carbonyl groups, allows these molecules to bind to metals in different ways, leading to a diverse range of complex structures. nih.gov The study of these coordination complexes is crucial for understanding fundamental aspects of chemical bonding, molecular structure, and reactivity.

Derivatives of 4-hydroxycoumarin have been used to synthesize coordination complexes with transition metals such as palladium(II), copper(II), zinc(II), chromium(III), manganese(II), cobalt(II), and nickel(II). nih.govekb.egasianpubs.org For example, bidentate ligands derived from 3-acetyl-4-hydroxycoumarin have been used to form palladium(II) complexes. nih.gov Similarly, Schiff bases derived from 3-formyl-4-hydroxycoumarin and 4-aminophenol (B1666318) have been shown to form complexes with Mn(II), Co(II), Ni(II), and Cu(II), where the ligand acts as a bidentate ON donor system. asianpubs.orgresearchgate.net

The characterization of these complexes is typically carried out using a range of spectroscopic and analytical techniques, including elemental analysis, IR spectroscopy, NMR spectroscopy, and magnetic susceptibility measurements. nih.govekb.egasianpubs.org These studies provide valuable insights into the geometry and electronic structure of the complexes. For instance, studies on complexes of 4-hydroxy-3-nitro-2H-chromen-2-one have shown that it can coordinate as a monobasic ligand, and in some cases, also through the carbonyl moiety. nih.gov

Table 4: Examples of Metal Complexes with 4-Hydroxycoumarin-Derived Ligands

| Metal Ion | Ligand Derived From | Coordination Mode |

| Palladium(II) | 3-Acetyl-4-hydroxycoumarin and aminophenols | Bidentate |

| Copper(II), Zinc(II) | 4-Hydroxy-3-nitro-2H-chromen-2-one | Monobasic, sometimes with carbonyl coordination |

| Manganese(II), Cobalt(II), Nickel(II), Copper(II) | 3-Formyl-4-hydroxycoumarin and 4-aminophenol | Bidentate ON donor |

| Chromium(III) | (E)-3-((3-aminopyridin-2-yl)diazenyl)-4-hydroxy-2H-chromen-2-one | Not specified |

Future Perspectives and Emerging Research Avenues for 4 Hydroxy 3 Pentanoyl 2h Chromen 2 One

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 4-hydroxycoumarins and their 3-acyl derivatives often involves multi-step processes that may utilize harsh reagents. The future of synthesizing 4-Hydroxy-3-pentanoyl-2H-chromen-2-one lies in the adoption of green and sustainable chemistry principles. Research is increasingly focused on developing one-pot, multicomponent reactions that enhance efficiency while minimizing environmental impact. researchgate.net

Promising methodologies that could be adapted for the synthesis of this compound include:

Solvent-Free Synthesis: One-pot procedures using reagents like Eaton's reagent (phosphoric anhydride (B1165640) + methylsulfonic acid) allow for the cyclization of phenols and malonic acid derivatives without a solvent, offering a cleaner and more efficient route to the core 4-hydroxycoumarin (B602359) structure. tandfonline.com

Metal-Free Catalysis: The use of a phosphoric anhydride and trifluoromethanesulfonic acid (P₄O₁₀/TfOH) system provides a metal-free method for the direct condensation of phenols with malonic acid under ambient conditions, achieving high yields of the 4-hydroxycoumarin scaffold. tandfonline.com

Nanocatalysis: The application of biogenic or superparamagnetic nanocatalysts, such as zinc oxide (ZnO) or CoFe₂O₄@ZnO@Bentonite, in aqueous media represents a significant advancement. researchgate.netchimicatechnoacta.ru These catalysts are often recyclable and facilitate reactions under mild conditions, aligning with the goals of sustainable chemistry. researchgate.netsharif.edu

Sonochemical Methods: The use of ultrasound has been shown to facilitate the acylation of the 4-hydroxycoumarin ring at the 3-position, which would be the final step in producing the target compound. arabjchem.org

Future work will likely focus on integrating these green approaches to develop a streamlined, environmentally benign, and scalable synthesis for this compound and its derivatives.

Table 1: Comparison of Synthetic Methodologies for 4-Hydroxycoumarin Scaffolds

| Methodology | Key Reagents/Catalysts | Primary Advantages | Reference |

|---|---|---|---|

| Eaton's Reagent Synthesis | Phosphoric anhydride, Methylsulfonic acid | Solvent-free, one-pot, environmentally friendly | tandfonline.com |

| Metal-Free P₄O₁₀/TfOH Method | Phosphoric anhydride, Trifluoromethanesulfonic acid | No metal catalyst, ambient conditions, high yields | tandfonline.com |

| Biogenic Nanocatalysis | ZnO nanoparticles | Green solvent (water/ethanol), catalyst recyclability | chimicatechnoacta.ru |

| Ternary Catalysis | Pd/amine/Brønsted acid | Construction of complex derivatives with stereocenters | rsc.orgrsc.org |

Deeper Elucidation of Molecular Mechanisms of Interaction with Biological Systems

While the 4-hydroxycoumarin class is famous for its anticoagulant properties, derivatives of this scaffold exhibit a wide spectrum of biological activities by interacting with various enzymes and receptors. nih.gov The primary mechanism for anticoagulation is the inhibition of the enzyme vitamin K epoxide reductase (VKOR), which is crucial for the vitamin K cycle. wikipedia.orgnih.gov However, the precise molecular targets of this compound remain to be fully elucidated.

Future research must move beyond preliminary screening to investigate its specific molecular interactions. Based on the activities of related analogs, several potential mechanisms warrant investigation:

Enzyme Inhibition: Studies on other 4-hydroxycoumarin derivatives have demonstrated inhibitory activity against enzymes such as HIV-1 protease, carbonic anhydrase-II, and prostaglandin (B15479496) biosynthesis enzymes. researchgate.netnih.govnih.gov Investigating the effect of this compound on these or other clinically relevant enzymes could reveal novel therapeutic applications. For instance, some analogs have been found to inhibit myosin II ATPase, suggesting a potential role in conditions requiring muscle relaxation. nih.gov

Structure-Activity Relationship (SAR) Studies: The nature of the substituent at the 3-position of the coumarin (B35378) ring is critical for its biological activity. wikipedia.org The pentanoyl group in this compound may confer specific inhibitory properties that differ from classic aromatic-substituted anticoagulants like warfarin.

A crucial future direction is the use of techniques like molecular docking, proteomics, and enzymatic assays to identify and validate the specific biological targets of this compound, thereby clarifying its mechanism of action and therapeutic potential. nih.govresearchgate.net

Table 2: Known Molecular Targets of Various 4-Hydroxycoumarin Derivatives

| Derivative Class | Molecular Target/Enzyme | Resulting Biological Activity | Reference |

|---|---|---|---|

| Classic Anticoagulants (e.g., Warfarin) | Vitamin K epoxide reductase (VKOR) | Anticoagulant | wikipedia.orgnih.gov |

| Novel Synthetic Derivatives | HIV-1 Protease | Anti-HIV | nih.gov |

| Substituted 4-hydroxycoumarins | Carbonic Anhydrase-II | Enzyme Inhibition | researchgate.net |

| Basic 4-hydroxycoumarin | Prostaglandin Synthetase (Cyclooxygenase) | Anti-inflammatory | nih.gov |

| 3-(N-alkylethanimidoyl) derivatives | Myosin II ATPase | Myosin Inhibition | nih.gov |

Rational Design and Synthesis of Advanced this compound Analogs

The 4-hydroxycoumarin scaffold is an ideal starting point for the rational design of new molecules with enhanced potency, selectivity, and novel biological functions. nih.govresearchgate.net Future research will leverage computational and synthetic chemistry to create advanced analogs of this compound.

Key strategies in this area will include:

Modification of the 3-Pentanoyl Group: The acyl group at the C3 position is a prime site for modification. Systematic alterations, such as changing the chain length, introducing branching, or incorporating cyclic or aromatic moieties, can significantly impact biological activity. This approach has been used to develop analogs with potent anti-inflammatory or myosin-inhibitory properties. nih.govresearchgate.net

Molecular Hybridization: This concept involves combining the 4-hydroxycoumarin scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. researchgate.net For example, linking the coumarin core to other heterocyclic systems can produce compounds with enhanced antimicrobial or anticancer effects.

Computational Modeling: The use of in silico molecular docking studies can predict the binding affinity of designed analogs to specific protein targets. nih.govresearchgate.net This computational pre-screening allows for a more targeted synthetic approach, prioritizing molecules with the highest predicted efficacy and guiding the design of more potent and selective compounds.

The goal of this research avenue is to generate a library of novel derivatives based on the this compound structure, leading to the identification of lead compounds for a variety of therapeutic areas.

Exploration of Interdisciplinary Research Applications

The unique properties of the coumarin ring system extend its utility beyond pharmacology into diverse interdisciplinary fields. nih.gov The inherent fluorescence of many coumarin derivatives, combined with their chemical stability, makes them highly valuable in materials science and analytical chemistry. researchgate.net

Emerging research avenues for this compound include:

Fluorescent Probes and Sensors: Coumarins are widely used as environmentally sensitive fluorescent probes. nih.govscinapse.io Their fluorescence emission often changes in response to local polarity, viscosity, or the presence of specific analytes like metal ions. nih.govresearchgate.netrsc.org Future work could explore the potential of this compound and its derivatives as probes for bioimaging or for detecting environmental contaminants. semanticscholar.org

Functional Materials: Coumarins can be incorporated into polymers, such as polyurethanes, to create "smart" materials. mdpi.com These materials can exhibit novel photophysical or photochemical properties, making them suitable for applications in coatings, sensors, or optoelectronics. researchgate.net

Agrochemicals: Many natural and synthetic coumarins exhibit significant biological activity against insects, fungi, and bacteria, leading to their investigation as pesticides. acs.orgnih.gov Given their natural origin, coumarin-based agrochemicals are often considered safer and more environmentally friendly alternatives to conventional pesticides. acs.org

The exploration of these non-medical applications represents a significant growth area for research into this compound, potentially leading to the development of novel high-value chemicals for a range of technological fields.

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-3-pentanoyl-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclocondensation or substitution reactions. A common method involves the reaction of substituted phenols with β-keto esters or malonic acid derivatives under acidic conditions (e.g., phosphorous oxychloride and zinc chloride) . For example, 4-hydroxy-6-substituted analogs are prepared by reacting malonic acid with phenol derivatives in POCl₃, yielding chromen-2-one cores. Temperature control (80–100°C) and stoichiometric ratios of reagents are critical for optimizing yield (reported 60–75%) and minimizing side products like uncyclized intermediates. Purity is enhanced via recrystallization from ethanol or methanol .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- 1H/13C NMR : Key signals include the chromen-2-one carbonyl (δ ~160–165 ppm in 13C NMR) and aromatic protons (δ 6.5–8.0 ppm in 1H NMR). Substituents like the pentanoyl group show characteristic methyl/methylene signals (δ 1.2–2.8 ppm) .

- IR Spectroscopy : Strong absorption bands for C=O (1680–1720 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) confirm functional groups .

- HPLC/MS : Used for purity assessment (>95% purity) and detection of trace byproducts .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) with compound concentrations ranging from 1–100 µg/mL. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are essential .

- Antioxidant Activity : Employ DPPH radical scavenging assays, comparing IC₅₀ values to standards like ascorbic acid .

Advanced Research Questions

Q. How do crystallographic studies inform the hydrogen-bonding network and supramolecular assembly of this compound?

Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds (O–H···O) between the hydroxyl group and carbonyl oxygen, stabilizing layered or helical packing motifs. Graph-set analysis (e.g., Etter’s notation) classifies these interactions as D (onor) and A (cceptor) patterns, critical for predicting solubility and solid-state reactivity . For example, in related chromen-2-ones, C=O···H–O interactions form R₂²(8) rings, influencing crystal morphology .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial DNA gyrase or fungal lanosterol demethylase). Focus on substituent effects: the pentanoyl group may enhance lipophilicity and membrane penetration .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ values) with bioactivity data. For example, electron-withdrawing groups on the phenyl ring improve antimicrobial potency .

Q. How can conflicting spectral or bioactivity data be resolved in derivatives?

- Data Contradictions : Replicate experiments under standardized conditions (e.g., solvent, temperature). For NMR inconsistencies, verify sample purity via HPLC and check for tautomerism (e.g., keto-enol equilibria) .

- Bioactivity Variability : Use isogenic microbial strains to rule out resistance mechanisms. Cross-validate using orthogonal assays (e.g., time-kill curves alongside MIC determinations) .

Q. What advanced synthetic methods enable regioselective modification of the chromen-2-one core?

- Biogenic Catalysis : ZnO nanoparticles (20–30 nm) catalyze Mannich reactions at the 3-position, enabling introduction of ethylamino-methyl groups with >80% regioselectivity .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 h to 30 min) for Claisen-Schmidt condensations, improving yield by 15–20% .

Methodological Considerations Table

Key Challenges in Research

- Stereochemical Control : The 3-pentanoyl side chain may adopt multiple conformations, complicating crystallography. Use low-temperature (100 K) XRD to reduce thermal motion artifacts .

- Toxicity Profiling : Limited ecotoxicological data exist. Conduct in silico predictions (e.g., ECOSAR) before in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.